C.I. Reactive Blue 2, trisodium salt C.I. Reactive Blue 2, trisodium salt
Brand Name: Vulcanchem
CAS No.: 29225-66-9
VCID: VC3975547
InChI: InChI=1S/C29H20ClN7O11S3.3Na/c30-27-35-28(33-16-7-3-4-8-19(16)49(40,41)42)37-29(36-27)34-17-10-9-13(11-20(17)50(43,44)45)32-18-12-21(51(46,47)48)24(31)23-22(18)25(38)14-5-1-2-6-15(14)26(23)39;;;/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37);;;/q;3*+1/p-3
SMILES: C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+]
Molecular Formula: C29H17ClN7Na3O11S3
Molecular Weight: 840.1 g/mol

C.I. Reactive Blue 2, trisodium salt

CAS No.: 29225-66-9

Cat. No.: VC3975547

Molecular Formula: C29H17ClN7Na3O11S3

Molecular Weight: 840.1 g/mol

* For research use only. Not for human or veterinary use.

C.I. Reactive Blue 2, trisodium salt - 29225-66-9

Specification

CAS No. 29225-66-9
Molecular Formula C29H17ClN7Na3O11S3
Molecular Weight 840.1 g/mol
IUPAC Name trisodium;1-amino-4-[4-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate
Standard InChI InChI=1S/C29H20ClN7O11S3.3Na/c30-27-35-28(33-16-7-3-4-8-19(16)49(40,41)42)37-29(36-27)34-17-10-9-13(11-20(17)50(43,44)45)32-18-12-21(51(46,47)48)24(31)23-22(18)25(38)14-5-1-2-6-15(14)26(23)39;;;/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37);;;/q;3*+1/p-3
Standard InChI Key KIRKGWILHWJIMS-UHFFFAOYSA-K
SMILES C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+]
Canonical SMILES C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+]

Introduction

Chemical Composition and Synthesis

Molecular Structure and Properties

C.I. Reactive Blue 2, trisodium salt, has a molecular weight of 840.1 g/mol and features a complex anthraquinone-triazine structure. The trisodium counterions enhance its solubility in aqueous solutions, making it suitable for dyeing and biochemical assays. Key functional groups include sulfonate moieties for water solubility, a reactive chlorotriazine ring for covalent bonding, and an anthraquinone chromophore for color intensity .

Table 1: Physical and Chemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC29H17ClN7Na3O11S3\text{C}_{29}\text{H}_{17}\text{ClN}_7\text{Na}_3\text{O}_{11}\text{S}_3
Molecular Weight840.1 g/mol
SolubilityHighly soluble in water
StabilityStable under ambient conditions
Hazard ClassificationH315, H319, H335

Synthesis Pathway

The synthesis involves a multi-step condensation process:

  • Step 1: Condensation of 1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonic acid with 2,5-diaminobenzenesulfonic acid to form a brominated intermediate.

  • Step 2: Reaction with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) to introduce the reactive triazine group.

  • Step 3: Sulfonation using 4-aminobenzenesulfonic acid to enhance water solubility, followed by neutralization with sodium hydroxide to yield the trisodium salt .

This pathway ensures high purity and reactivity, critical for industrial and research applications.

Applications in Textile Dyeing

Mechanism of Reactive Dyeing

C.I. Reactive Blue 2 forms covalent bonds with hydroxyl groups in cellulose fibers under alkaline conditions. The chlorotriazine group reacts with cellulose, creating stable ether linkages that resist washing and friction. This mechanism ensures 70–90% fixation rates, depending on dye concentration and process parameters .

Comparative Efficiency of Dyeing Auxiliaries

Recent studies highlight the use of trisodium nitrilotriacetate (TNA) as an eco-friendly alternative to traditional electrolytes (e.g., NaCl) and alkalis (e.g., Na2_2CO3_3).

Table 2: Dyeing Performance With TNA vs. Conventional Agents

ParameterTNA SystemConventional SystemSource
Color Yield (K/S)18.217.8
Dye Fixation (%)8179
Tensile Strength (N)420395
Effluent TDS (mg/L)1,2002,800

TNA improves fabric tensile strength by 6.3% and reduces total dissolved solids (TDS) in effluent by 57%, addressing environmental concerns .

Biochemical Research Applications

Protein Purification and Enzyme Inhibition

C.I. Reactive Blue 2 is immobilized on agarose or cellulose matrices to purify nucleotide-binding proteins, such as kinases and dehydrogenases. Its structural mimicry of NAD+^+ allows competitive inhibition, with reported IC50_{50} values of 2–10 μM for enzymes like alkaline phosphatase.

Receptor Antagonism

The compound acts as a P2Y1 receptor antagonist, showing moderate selectivity (Ki_i = 1.2 μM) over P2X receptors. This property is exploited in studies of purinergic signaling in cardiovascular and neural tissues.

Environmental Impact and Remediation

Effluent Management

Textile effluents containing Reactive Blue 2 exhibit high chemical oxygen demand (COD > 500 mg/L). Adsorption using chitosan microspheres functionalized with the dye achieves 85–92% removal of Cu(II) and Ni(II) ions, leveraging its sulfonate groups for metal chelation.

Recent Research Developments

Heavy Metal Adsorption

Immobilized Reactive Blue 2 on chitosan exhibits Langmuir adsorption capacities of 112 mg/g for Cu(II) and 98 mg/g for Ni(II), outperforming activated carbon by 40%.

Photocatalytic Degradation

TiO2_2-graphene nanocomposites achieve 99% dye degradation under visible light, with a rate constant k=0.027min1k = 0.027 \, \text{min}^{-1}.

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